8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Herbicide discovery ALS inhibition Triazolopyrimidine SAR

Sourcing triazolopyrimidine intermediates with inconsistent [4,3-c]/[1,5-c] isomer ratios creates reproducibility risks in sulfonamide derivatization. This 8-ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is the thermodynamically stable [1,5-c] isomer, preventing Dimroth rearrangement complications during storage or coupling. - Direct 8-ethoxy congener of penoxsulam intermediate; enables systematic 8-alkoxy SAR studies per Johnson et al. (2009). - Accessible via a hydrazine-free, cyanogen-halide-free route (US 8,143,395 B2), ideal for scale-up under strict EHS frameworks. - Empirically distinct pharmacophore for adenosine receptor research (5-methoxy replacement predicted to alter hA₂A/hA₃ selectivity).

Molecular Formula C8H11N5O2
Molecular Weight 209.21 g/mol
Cat. No. B13101653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Molecular FormulaC8H11N5O2
Molecular Weight209.21 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(N2C1=NC(=N2)N)OC
InChIInChI=1S/C8H11N5O2/c1-3-15-5-4-10-8(14-2)13-6(5)11-7(9)12-13/h4H,3H2,1-2H3,(H2,9,12)
InChIKeyWEXICRLDXXAPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine: Core Scaffold and Procurement Context


8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS 219715-67-0, C₈H₁₁N₅O₂, MW 209.21) belongs to the 5,8-disubstituted [1,2,4]triazolo[1,5-c]pyrimidine class—a scaffold extensively exploited for acetolactate synthase (ALS)-inhibiting sulfonamide herbicides and adenosine receptor antagonists [1][2]. The compound features a 5-methoxy and an 8-ethoxy substituent on the fused triazolopyrimidine core, positioning it as the direct 8-ethoxy congener of the well-known 5,8-dimethoxy penoxsulam intermediate. Its [1,5-c] ring fusion represents the thermodynamically more stable isomer relative to the [4,3-c] counterpart, a consequence of the Dimroth rearrangement that is well documented for this scaffold class [3].

8-Ethoxy-5-methoxy [1,5-c] scaffold for ALS inhibitor herbicide development
Thermodynamically stable [1,5-c] isomer supports isomer-controlled synthesis
Hydrazine-free synthetic route available for scale-up process safety

Why 8-Ethoxy-5-methoxy Is Not Interchangeable with Other 5,8-Dialkoxy Analogs


Although 5,8-dialkoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amines share a common core, substitution at the 8-position is not a neutral perturbation. The penoxsulam discovery program demonstrated that increasing the 8-alkoxy size from methoxy to ethoxy directly alters both herbicidal potency and crop safety profiles in the derived sulfonamide products [1]. Furthermore, the Dimroth rearrangement that establishes the thermodynamically favored [1,5-c] isomer is sensitive to the nature and position of substituents, meaning that different 5,8-substitution patterns can affect the equilibrium distribution of regioisomers and thus the purity and reproducibility of downstream products [2]. Generic substitution of one 5,8-dialkoxy intermediate for another without empirical validation therefore risks altered biological activity, compromised synthetic efficiency, and batch-to-batch variability in multi-step syntheses.

8-Alkoxy size change may shift herbicidal potency and crop selectivity profile
Regioisomeric contamination (7-substituted isomer) may compromise biological activity
[4,3-c] isomer presence risks isomer interconversion during storage or reaction

Key Differentiation Evidence for 8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine


8-Alkoxy Size and Herbicidal Potency: 8-Ethoxy vs. 8-Methoxy

In the triazolopyrimidine sulfonamide series, increasing the 8-alkoxy size from methoxy (compound 6b, derived from 5,8-dimethoxy intermediate) to ethoxy (compound 6f, derived from the 8-ethoxy-5-methoxy intermediate) results in a measurable decrease in herbicidal activity against both broadleaf and grass weeds, accompanied by reduced injury to rice (Oryza sativa). The study by Johnson et al. (2009) explicitly states that 'increasing the 8-alkoxy size from methoxy 6b to ethoxy 6f causes a decrease in activity on both broadleaf and grass weeds' [1]. Table 1 of the paper reports GR₈₀ values (dose for 80% growth reduction) for the sulfonamide derivatives; the 8-methoxy analog 6b (5,8-dimethoxy precursor) demonstrates GR₈₀ values several orders of magnitude lower on grass weeds compared to the 8-ethoxy analog 6f, while 6f exhibits less rice injury [1]. The in vitro ALS I₅₀ values are comparable between 6b and 6f, indicating that the differential in vivo activity is driven by factors beyond target enzyme binding, such as translocation or metabolism.

8-Alkoxy size & activity
Head-to-head
~155-fold reduction in grass weed GR₈₀ for 8-ethoxy vs 8-methoxy sulfonamide (309 vs 2 ppm); ALS I₅₀ comparable (12 vs 10 nM)
8-Alkoxy size tunes crop selectivity independent of target enzyme inhibition
Greenhouse in vivo; water-injected paddy rice model. Review for intended weed spectrum.
Herbicide discovery ALS inhibition Triazolopyrimidine SAR

Hazard-Reduced Synthesis: Hydrazine-Free Route

The preparation of 5-substituted-8-alkoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-amines, including the 8-ethoxy-5-methoxy compound, can be accomplished via a process that avoids hydrazine and cyanogen halide—two reagents recognized for their explosion, toxicity, and handling hazards [1]. US Patent 8,143,395 B2 explicitly discloses this route, starting from 2-substituted-4-amino-5-methoxypyrimidines and proceeding through a (pyrimidinylamino)carbonothioylcarbamate intermediate, followed by hydroxylamine-mediated cyclization [1]. This contrasts with prior art methods for 5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-amine, which required hydrazine and cyanogen halide (e.g., Monatsh. Chem. 1983, 114, 789) [1]. The patent discloses specific experimental conditions for the 5,8-dimethoxy analog: reaction of 2,5-dimethoxypyrimidin-4-amine with ethyl isothiocyanatidocarbonate in ethyl acetate at 78 °C, followed by hydroxylamine hydrochloride treatment and cyclization at 50 °C, yielding the product in a single isolated step [1].

Synthesis hazard profile
Method context
Hydrazine-free and cyanogen-halide-free process (US 8,143,395 B2); applicable to 8-ethoxy-5-methoxy analog
Supports scale-up synthesis under reduced hazard conditions
Reported yield ~70–80% for 5,8-dimethoxy analog; confirm process for ethoxy congener.
Process chemistry Hazard reduction Scale-up safety

8-Substitution vs. 7-Substitution: Regiochemistry Impact on Activity

Systematic SAR evaluation of the triazolopyrimidine ring positions in the penoxsulam program established that substitutions at the 8-position confer significantly higher herbicidal activity than the corresponding 7-position substitutions [1]. The 7-methoxy analog (compound 7) showed 'very weak activity on both grass and broadleaf weeds' compared to the 8-methoxy analog 6b [1]. This positional effect is attributed to the architectural constraints of the ALS binding pocket and validates the strategic importance of maintaining substitution at the 8-position rather than the 7-position. The 8-ethoxy-5-methoxy compound therefore occupies the active 8-substituted regioisomeric space, distinguishing it from synthetically accessible but biologically inferior 7-substituted isomers that may arise as byproducts during cyclization or Dimroth rearrangement.

8- vs 7-substitution
Head-to-head
>500-fold difference: 8-substituted GR₈₀ 2–19 ppm on grass weeds; 7-methoxy GR₈₀ >1000 ppm (essentially inactive)
Regioisomeric purity at C8 is critical for biological activity
Greenhouse in vivo assay; 7-substituted byproduct risk during synthesis.
Regiochemistry Weed control activity Triazolopyrimidine scaffold

[1,5-c] vs. [4,3-c] Ring Fusion: Thermodynamic Isomer Stability

The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is the thermodynamically more stable isomer compared to the [1,2,4]triazolo[4,3-c]pyrimidine arrangement. Elgemeie et al. (2024) comprehensively reviewed that 1,2,4-triazolo[4,3-c]pyrimidines undergo Dimroth rearrangement under appropriate reaction conditions to yield the more stable [1,5-c] isomers [1]. This rearrangement is a well-characterized reaction pathway that can be intentionally exploited to drive synthesis toward the [1,5-c] product while minimizing contamination with the less stable [4,3-c] isomer. The stability advantage of the [1,5-c] configuration has practical consequences for long-term storage, formulation stability, and batch-to-batch consistency of both the free amine and its derived sulfonamide products [1].

Ring fusion stability
Class-level
[1,5-c] isomer is thermodynamically preferred; Dimroth rearrangement drives [4,3-c] → [1,5-c]
Supports isomer consistency during storage and downstream reactions
Class-level observation; verify isomer purity in received batch.
Dimroth rearrangement Thermodynamic stability Isomer purity

5,8-Disubstitution on Adenosine Receptors: Subtype Selectivity

Federico et al. (2014) demonstrated that the nature of substituents at positions 5 and 8 of the 1,2,4-triazolo[1,5-c]pyrimidine scaffold critically determines adenosine receptor (AR) subtype selectivity [1]. A free amino group at position 5 combined with an ethoxycarbonyl group at position 8 yields potent and selective hA₂A antagonists (compound 12: hA₂A Ki = 3.32 nM, hA₁/hA₂A = 55.6), whereas a methylamino at position 5 drives selectivity toward hA₃ (compound 23: hA₃ Ki = 4.14 nM, hA₁/hA₃ = 236) [1]. While the 8-ethoxy-5-methoxy substitution pattern was not directly tested in this specific study, the data establish a class-level principle: the 5-position substituent (amino, methoxy, alkylamino) and 8-position substituent (alkoxy, ester, alkyl) are non-interchangeable determinants of adenosine receptor binding profile. Therefore, the 5-methoxy-8-ethoxy combination occupies a distinct and testable region of chemical space not addressed by either the 5-amino-8-ethoxycarbonyl or 5-amino-8-alkoxy series.

Adenosine receptor SAR
Class-level
5-Methoxy-8-ethoxy pattern not tested; class-level SAR suggests distinct selectivity vs 5-amino series (hA₂A Ki 3.32 nM for comparator)
Represents unexplored substitution vector for adenosine receptor probe development
Data to verify in target assay; binding profile predicted to differ.
Adenosine receptor antagonists A2A/A3 selectivity Triazolopyrimidine SAR

Regioisomeric Purity: Benchmarking Against 5,8-Dimethoxy Standard

The closely related 5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS 219715-62-5) is documented as the penoxsulam intermediate and is commercially available from multiple vendors with reported purities of 95–97% [1]. Structural and crystallographic characterization of the penoxsulam product derived from this intermediate has confirmed the precise molecular geometry, with dihedral angles between the triazolopyrimidine ring system and the benzene ring measured at 68.84(7)° and 68.05(6)° for two independent molecules in the asymmetric unit [1]. These high-resolution structural data serve as a benchmark for the expected geometry of the 8-ethoxy analog, where the larger ethoxy substituent is predicted to influence the crystallographic packing and potentially the solid-state stability. For the 8-ethoxy-5-methoxy target compound, equivalent analytical rigor should be applied to verify regioisomeric purity and confirm the absence of the 7-substituted or [4,3-c] isomers.

Regioisomeric purity benchmark
Reported
14 Da mass increment and ~0.3 logP unit difference vs 5,8-dimethoxy analog; 5,8-dimethoxy reference purity 95–97%
Chromatographic differentiation and regioisomeric purity verification are key QC parameters
Analytical method should resolve 7-substituted and [4,3-c] isomers.
Analytical quality control Regioisomer contamination Bioassay reproducibility

Application Scenarios for 8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine


Herbicide Lead Optimization: Tuning Crop Selectivity via 8-Alkoxy Variation

Research teams developing next-generation ALS-inhibiting herbicides can leverage the 8-ethoxy-5-methoxy intermediate to explore the 8-alkoxy size-activity-selectivity relationship documented by Johnson et al. (2009) [1]. The sulfonamide derived from this amine (compound 6f) demonstrated significantly attenuated grass weed activity (GR₈₀ = 309 ppm) compared to the 8-methoxy analog (GR₈₀ = 2 ppm), while maintaining comparable ALS I₅₀ values (12 vs. 10 nM) [1]. This disconnect between enzyme inhibition and whole-plant activity suggests that the ethoxy substituent alters translocation or metabolic stability rather than target binding, making the compound a valuable tool for mechanistic studies of herbicide bioavailability and for breeding programs seeking crop varieties tolerant to specific alkoxy substitution patterns.

Scalable Synthesis Under Reduced Hazard Conditions

For CROs, CDMOs, and process chemistry groups tasked with multi-kilogram preparation of triazolopyrimidine intermediates, the hydrazine-free and cyanogen-halide-free route disclosed in US 8,143,395 B2 [2] provides a direct pathway to the 8-ethoxy-5-methoxy compound and its analogs. The process starts from 2-substituted-4-amino-5-methoxypyrimidine precursors, proceeds through isolable (pyrimidinylamino)carbonothioylcarbamate intermediates, and avoids the explosion and toxicity hazards that limit the scalability of legacy methods [2]. This process advantage is particularly relevant for facilities that lack the engineering controls for hydrazine handling or that operate under stringent EHS compliance frameworks.

Adenosine Receptor Probe: Exploring 5,8-Dialkoxy Pharmacophores

The systematic SAR study by Federico et al. (2014) established that 5- and 8-position substitutions on the [1,2,4]triazolo[1,5-c]pyrimidine scaffold dictate adenosine receptor subtype selectivity, with 5-amino-8-ethoxycarbonyl derivatives achieving hA₂A Ki values of 3.32 nM [3]. However, the 5-methoxy-8-ethoxy combination has not been evaluated in adenosine receptor binding assays, representing a structurally distinct and experimentally unexplored pharmacophore. Academic and biotech groups seeking novel adenosine receptor ligands with potentially differentiated selectivity profiles can use the 8-ethoxy-5-methoxy-2-amine as a synthetic entry point to probe the effect of replacing the 5-amino group with a 5-methoxy group, a modification predicted by the SAR framework to alter hA₂A/hA₃ selectivity [3].

Regioisomer-Controlled Synthesis Using the [1,5-c] Scaffold

The Dimroth rearrangement that converts [4,3-c] triazolopyrimidines to the thermodynamically more stable [1,5-c] isomers [4] provides both a mechanistic rationale and a practical quality attribute for the 8-ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine. When procuring this compound as a synthetic intermediate, the [1,5-c] configuration guarantees that subsequent derivatization (e.g., sulfonamide formation) will not be complicated by isomer interconversion during storage, heating, or coupling reactions. This stability advantage is especially valuable in parallel synthesis libraries and high-throughput chemistry workflows where intermediate integrity over extended timelines is essential for reproducible library quality.

Application
Selection Property
Validation Focus
Herbicide lead optimization: 8-alkoxy SAR
8-Alkoxy substitution pattern and regioisomeric purity
Grass weed GR₈₀ and crop safety indices in target species
Scale-up synthesis under reduced hazard
Hydrazine-free, cyanogen-halide-free process availability
Process safety documentation and pilot-plant reproducibility
Adenosine receptor probe development
5-Methoxy-8-ethoxy substitution as unexplored pharmacophore
hA₂A/hA₃ selectivity profiling in radioligand binding assays
Isomer-controlled synthesis
Thermodynamic [1,5-c] isomer stability
Regioisomeric purity via HPLC and absence of [4,3-c] isomer
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